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molecular formula C13H9BrN2 B1266510 2-(2-Bromophenyl)-1H-benzimidazole CAS No. 13275-42-8

2-(2-Bromophenyl)-1H-benzimidazole

Cat. No. B1266510
M. Wt: 273.13 g/mol
InChI Key: KOXRUUGKLDCECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538931B2

Procedure details

To a flask were added 3.3 g 2-(2-bromophenyl)-1H-benzimidazole and 100 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 0.63 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 2.0 g Dimethylsulfate were added and the mixture was heated to 22 C for 30 minutes. The mixture was quenched slowly with 100 ml water, extracted with ethyl acetate and then extracted into a 1M hydrochloric acid solution. The solution was washed with ethyl acetate and then basified with 3M sodium hydroxide. Following extraction with ethyl acetate and solvent removal, the solid was dissolved in a hot mixture of 20 ml hexane with 4 ml 2-propanol. After cooling to 5 C, the product was filtered, washed with hexane and dried giving 2.9 g of a white solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[N:9]=1.[H-].[Na+].[CH3:19]OS(OC)(=O)=O>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:9]([CH3:19])[C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C1=NC2=C(N1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10 C under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 22 C for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched slowly with 100 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into a 1M hydrochloric acid solution
WASH
Type
WASH
Details
The solution was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
with ethyl acetate and solvent removal
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in a hot mixture of 20 ml hexane with 4 ml 2-propanol
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5 C
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1=NC2=C(N1C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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